molecular formula C7H8INO B14839214 3-Iodo-4-(methylamino)phenol

3-Iodo-4-(methylamino)phenol

Cat. No.: B14839214
M. Wt: 249.05 g/mol
InChI Key: INGVHIUFUBJGQC-UHFFFAOYSA-N
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Description

3-Iodo-4-(methylamino)phenol is a halogenated phenolic derivative characterized by a methylamino group (–NHCH₃) at the para position and an iodine atom at the meta position of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

3-iodo-4-(methylamino)phenol

InChI

InChI=1S/C7H8INO/c1-9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,1H3

InChI Key

INGVHIUFUBJGQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(methylamino)phenol can be achieved through several methods. One common approach involves the iodination of 4-(methylamino)phenol. This process typically includes the following steps:

    Starting Material: 4-(methylamino)phenol.

    Iodination: The introduction of an iodine atom to the benzene ring. This can be done using iodine and an oxidizing agent such as sodium iodate or potassium iodate.

    Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(methylamino)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiolates or amines, through nucleophilic aromatic substitution.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Thiophenols or aniline derivatives.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-Iodo-4-(methylamino)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

2-[(Methylamino)methyl]phenol

  • Structure: A phenolic derivative with a methylaminomethyl (–CH₂NHCH₃) substituent at the ortho position.
  • Key Findings: Exhibits potent antibiofilm activity against Staphylococcus aureus by targeting the SarA protein, a regulator of virulence factors. At 1.25 µM, it inhibits >70% of biofilm formation . Synergizes with antibiotics (e.g., oxacillin) to enhance antimicrobial efficacy without cytotoxicity to human cells . No antibacterial activity observed up to 1500 µM, suggesting specificity for virulence pathways rather than direct microbial killing .
  • The iodine atom in the target compound may improve stability or enable radioimaging applications.

3-Iodo-4-methoxyphenol

  • Structure : Methoxy (–OCH₃) and iodo (–I) substituents at positions 4 and 3, respectively.
  • Key Properties: Molecular weight: 250.04 g/mol; monoisotopic mass: 249.949 . The methoxy group increases electron density on the ring, reducing acidity compared to phenolic –OH.
  • Comparison: The methylamino group in 3-Iodo-4-(methylamino)phenol is more nucleophilic than methoxy, enabling participation in hydrogen bonding or coordination chemistry. This could enhance interactions with biological targets or metal catalysts.

3-Iodo-4-nitrophenol

  • Structure: Nitro (–NO₂) and iodo (–I) substituents at positions 4 and 3.
  • Applications :
    • Used as a synthetic intermediate for pharmaceuticals and dyes due to the reactivity of the nitro group (e.g., reduction to amines or nucleophilic substitution) .
    • Iodine facilitates coupling reactions (e.g., Suzuki-Miyaura).
  • Comparison: The nitro group in 3-Iodo-4-nitrophenol is strongly electron-withdrawing, increasing the phenol’s acidity (pKa ~4–5). In contrast, the methylamino group in this compound is electron-donating, raising the pKa and making the compound less acidic.

3-(Dimethylamino)-4-iodophenol

  • Structure: Dimethylamino (–N(CH₃)₂) and iodo (–I) groups at positions 3 and 4.
  • Properties: Molecular weight: 263.08 g/mol; higher lipophilicity due to the dimethylamino group . Potential pharmacological applications, though specific data are unavailable.
  • Comparison: The dimethylamino group enhances steric hindrance and lipophilicity compared to the methylamino group in this compound. This may affect membrane permeability in biological systems.

Data Table: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound –I (3), –NHCH₃ (4) 263.08 (estimated) Potential SarA inhibition, synthetic intermediate Inferred
2-[(Methylamino)methyl]phenol –CH₂NHCH₃ (2) 137.18 SarA-targeted antibiofilm agent
3-Iodo-4-methoxyphenol –I (3), –OCH₃ (4) 250.04 High stability, limited reactivity
3-Iodo-4-nitrophenol –I (3), –NO₂ (4) 279.00 Acidic, coupling reactions
3-(Dimethylamino)-4-iodophenol –N(CH₃)₂ (3), –I (4) 263.08 Increased lipophilicity

Research Implications and Gaps

  • Antimicrobial Potential: The methylamino group in this compound may mimic the SarA-inhibitory activity observed in 2-[(Methylamino)methyl]phenol, but this requires experimental validation.
  • Synthetic Utility: The iodine atom positions the compound for use in cross-coupling reactions, similar to 3-Iodo-4-nitrophenol .
  • Safety Considerations: Derivatives like 4-(Methylamino)phenol hemisulfate exhibit neurotoxic and hepatotoxic risks , suggesting cautious handling of methylamino-containing analogs.

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